

# Atto 465 in Flow Cytometry: Application Notes and Protocols

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## Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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## Introduction to Atto 465 in Flow Cytometry

**Atto 465** is a fluorescent dye belonging to the Atto family of labels, known for their exceptional photostability and brightness.<sup>[1]</sup> Derived from acriflavin, **Atto 465** exhibits strong absorption and a high fluorescence quantum yield, making it a valuable tool for various fluorescence-based applications, including flow cytometry.<sup>[1]</sup> Its excitation and emission spectra position it within the blue-to-green range, offering a distinct option for multicolor panel design. This document provides detailed application notes and protocols for the effective use of **Atto 465** in flow cytometry.

## Key Characteristics and Advantages of Atto 465

**Atto 465** possesses several features that make it well-suited for flow cytometry applications:

- **High Photostability:** Atto dyes are renowned for their resistance to photobleaching, ensuring more stable and reproducible fluorescence signals during prolonged exposure to laser excitation in a flow cytometer.<sup>[1]</sup>
- **Strong Fluorescence Quantum Yield:** A high quantum yield contributes to brighter signals, which is particularly advantageous for detecting low-abundance antigens.<sup>[1]</sup>

- **Large Stokes Shift:** **Atto 465** has a relatively large Stokes shift, which is the difference between the maximum excitation and emission wavelengths.<sup>[1]</sup> This characteristic helps to minimize self-quenching and improves the signal-to-noise ratio.
- **Hydrophilicity:** **Atto 465** is moderately hydrophilic, which can help to reduce non-specific binding of antibody conjugates to cells.

## Spectral Properties of Atto 465

Proper integration of **Atto 465** into a multicolor flow cytometry panel requires a thorough understanding of its spectral characteristics. The table below summarizes the key spectral properties of **Atto 465**.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	453 nm	
Emission Maximum ( $\lambda_{em}$ )	508 nm	
Molar Extinction Coefficient ( $\epsilon$ )	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield ( $\Phi$ )	0.75	
Stokes Shift	55 nm	

## Application Notes

### Multicolor Panel Design with Atto 465

When designing a multicolor flow cytometry panel that includes **Atto 465**, several factors should be considered to minimize spectral overlap and ensure accurate data. **Atto 465** is typically excited by the violet laser (405 nm) and its emission is collected in a filter range around 510/50 nm.

Considerations for Panel Design:

- **Fluorochromes with Similar Excitation:** **Atto 465** shares excitation from the violet laser with other common fluorochromes such as Brilliant Violet™ 421 (BV421), eFluor™ 450, and

Pacific Blue™. Careful selection of these dyes is crucial to manage spectral spillover.

- **Spillover into Adjacent Channels:** The emission spectrum of **Atto 465** may spill over into detectors for fluorochromes like FITC and PE. Therefore, proper compensation is essential when **Atto 465** is used in combination with these dyes.
- **Brightness:** **Atto 465** is a bright fluorochrome. It is well-suited for detecting antigens with low expression levels. For highly expressed antigens, a dimmer fluorochrome may be more appropriate to avoid signal saturation and excessive spillover.

#### Example 4-Color Immunophenotyping Panel:

This example panel is designed for a flow cytometer with a blue laser (488 nm) and a violet laser (405 nm) and focuses on the identification of major T-cell subsets.

Marker	Fluorochrome	Laser	Emission Filter	Antigen Expression
CD3	FITC	Blue (488 nm)	530/30 nm	High
CD4	PE	Blue (488 nm)	585/42 nm	High
CD8	Atto 465	Violet (405 nm)	510/50 nm	High
CD45RA	APC	Red (633 nm)	660/20 nm	Variable

## Compensation Strategy

Accurate compensation is critical for resolving cell populations in multicolor flow cytometry. When using **Atto 465**, single-color compensation controls are required for each fluorochrome in the panel.

#### Steps for Compensation:

- **Prepare Single-Stain Controls:** For each antibody-fluorochrome conjugate in your panel (including **Atto 465**), prepare a separate sample of cells stained with only that single antibody.

- **Set Voltages:** Use an unstained sample to set the baseline forward scatter (FSC) and side scatter (SSC) voltages and to ensure that the autofluorescence is on scale.
- **Acquire Single-Stain Data:** Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale.
- **Calculate Compensation Matrix:** Use the flow cytometry software to automatically calculate the compensation matrix based on the single-stain controls. This will correct for the spectral overlap of each fluorochrome into other detectors.
- **Fine-tune with FMO Controls:** Fluorescence Minus One (FMO) controls are recommended to accurately set gates for populations that are not well-separated, especially when dealing with spillover from bright fluorochromes.

## Experimental Protocols

### Protocol 1: Conjugation of Atto 465 NHS Ester to an Antibody

This protocol describes the covalent labeling of a primary antibody with **Atto 465 N**-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form a stable amide bond.

#### Materials:

- Purified antibody (e.g., IgG) at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).
- **Atto 465** NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO).
- Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.
- Purification column (e.g., Sephadex G-25) or dialysis cassette.
- PBS, pH 7.4.

#### Procedure:

- Prepare the Antibody: If necessary, exchange the antibody buffer to the labeling buffer using a desalting column or dialysis.
- Prepare **Atto 465** NHS Ester Stock Solution: Immediately before use, dissolve the **Atto 465** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: a. Add the labeling buffer to the antibody solution to achieve a final pH of 8.3. b. Add the dissolved **Atto 465** NHS ester to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point. c. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
- Purification of the Conjugate: a. Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. b. The first colored band to elute will be the **Atto 465**-conjugated antibody.
- Characterization (Optional): a. Measure the absorbance of the conjugate at 280 nm (for protein) and 453 nm (for **Atto 465**). b. Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and **Atto 465**.
- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze at -20°C or -80°C.

## Protocol 2: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general procedure for staining human PBMCs with an **Atto 465**-conjugated antibody for flow cytometric analysis.

#### Materials:

- Isolated human PBMCs.
- **Atto 465**-conjugated primary antibody.
- Other primary antibody conjugates for the multicolor panel.

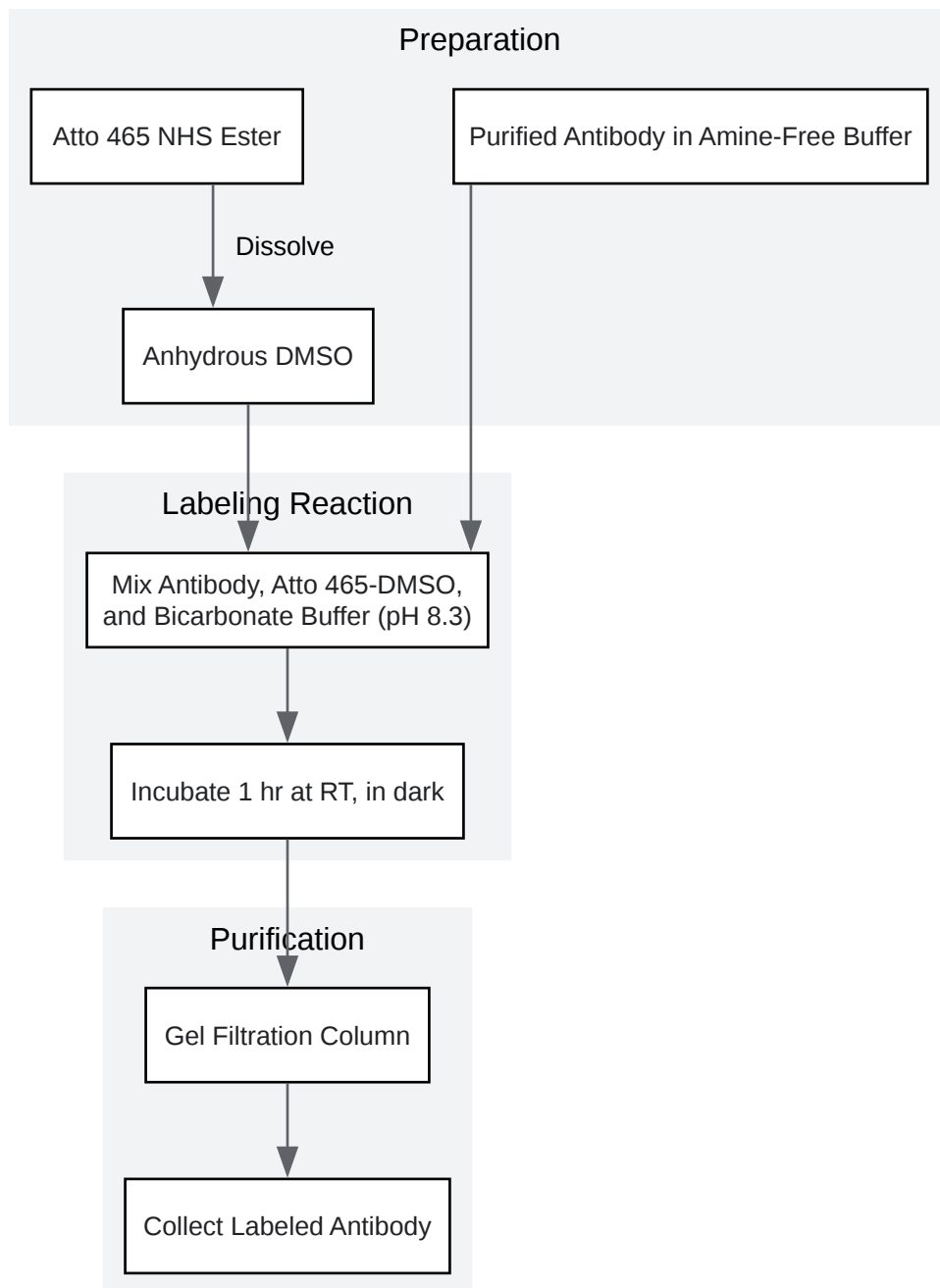
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
- Fc receptor blocking solution (optional).
- Viability dye (optional).
- 12 x 75 mm flow cytometry tubes.

#### Procedure:

- Cell Preparation: a. Resuspend PBMCs in cold Flow Cytometry Staining Buffer. b. Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL.
- Fc Receptor Blocking (Optional): a. Aliquot  $1 \times 10^6$  cells per tube. b. Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
- Antibody Staining: a. Prepare a master mix of the antibody-fluorochrome conjugates at their predetermined optimal concentrations in Flow Cytometry Staining Buffer. b. Add the antibody master mix to the cell suspension. c. Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Decant the supernatant. d. Repeat the wash step.
- Viability Staining (Optional): a. If using a viability dye, resuspend the cells in the appropriate buffer for the dye and follow the manufacturer's instructions.
- Resuspension and Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire the samples on a flow cytometer that has been properly set up and compensated.

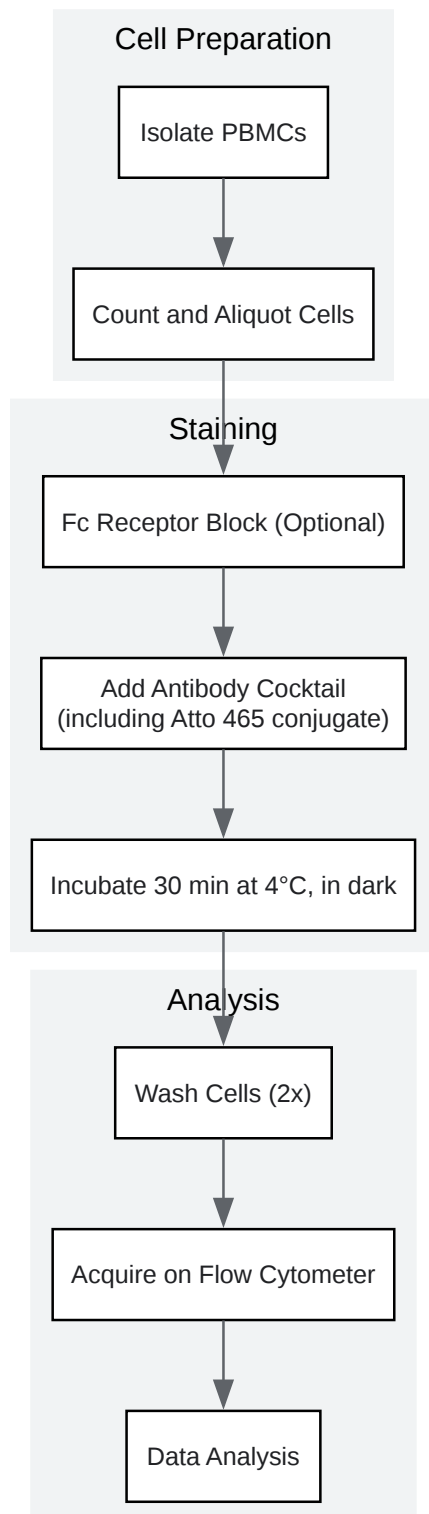
## Visualizations

## Antibody Conjugation with Atto 465 NHS Ester

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Workflow for antibody conjugation.

## Immunophenotyping Protocol using Atto 465

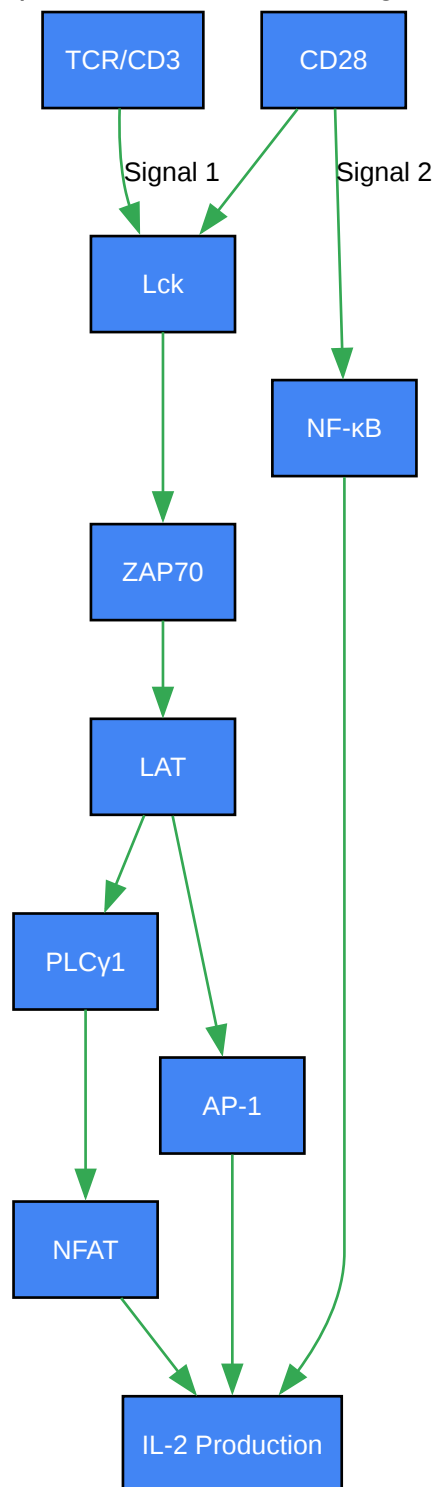


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Immunophenotyping workflow.



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T-Cell activation signaling pathway.

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## References

- 1. Flow Cytometry Panel Design: The Basics | Thermo Fisher Scientific - JP [thermofisher.com]
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